1-Methyl-[4,4'-bipiperidine]-2,2'-dione

Medicinal Chemistry Structural Analysis Biophysical Properties

1-Methyl-[4,4'-bipiperidine]-2,2'-dione is a synthetic, N-methylated bipiperidine derivative featuring a dione functionality on one of its two interconnected piperidine rings. Its molecular formula is reported as C11H18N2O2 with a molecular weight of 210.27 g/mol.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
Cat. No. B11817881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-[4,4'-bipiperidine]-2,2'-dione
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCN1CCC(CC1=O)C2CCNC(=O)C2
InChIInChI=1S/C11H18N2O2/c1-13-5-3-9(7-11(13)15)8-2-4-12-10(14)6-8/h8-9H,2-7H2,1H3,(H,12,14)
InChIKeyUGWVOWMOEMQSEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-[4,4'-bipiperidine]-2,2'-dione: Baseline Overview for Research Procurement


1-Methyl-[4,4'-bipiperidine]-2,2'-dione is a synthetic, N-methylated bipiperidine derivative featuring a dione functionality on one of its two interconnected piperidine rings. Its molecular formula is reported as C11H18N2O2 with a molecular weight of 210.27 g/mol . As a member of the broader bipiperidine class, it represents a rigid, heterocyclic scaffold that is of fundamental interest in medicinal chemistry and organic synthesis, where the precise spatial orientation of its functional groups can influence molecular recognition. However, a comprehensive search of primary research papers and authoritative databases reveals an absence of dedicated, peer-reviewed studies characterizing this exact compound, making it a relatively unexplored chemical entity.

Why Generic Substitution is Not Advisable for 1-Methyl-[4,4'-bipiperidine]-2,2'-dione


Generic substitution within the bipiperidine structural class is fraught with risk due to subtle but critical differences in molecular architecture that can lead to divergent biological, catalytic, or physicochemical properties. The target compound's unique combination of a 4,4'-linkage, N-methylation on one ring, and a 2,2'-dione on the other distinguishes it from common alternatives like [1,4'-bipiperidine]-2,6-dione or unsubstituted 4,4'-bipiperidine . In the absence of direct comparative studies, the significance of these differences must be inferred from structure-activity relationships (SAR) established for related bipiperidine ligands, where even minor modifications, such as N-methylation or the position of a carbonyl group, have been shown to dramatically impact receptor affinity and selectivity [1]. Therefore, substituting this compound with a close analog without experimental validation could invalidate research data.

Quantitative Evidence for Differentiating 1-Methyl-[4,4'-bipiperidine]-2,2'-dione from Its Analogs


Molecular Weight Differentiation from the Non-Dione Analog

The molecular weight of 1-Methyl-[4,4'-bipiperidine]-2,2'-dione (210.27 g/mol) is a key differentiator from its non-dione structural analog, 1-Methyl-4,4'-bipiperidine, which has a molecular weight of 182.31 g/mol . This difference of 27.96 g/mol is attributable to the replacement of two methylene groups with two carbonyl groups, resulting in a significant change in polarity and hydrogen-bonding capacity.

Medicinal Chemistry Structural Analysis Biophysical Properties

Regioisomeric Differentiation from [1,4'-Bipiperidine]-2,6-Dione

The target compound is a 4,4'-bipiperidine-2,2'-dione, whereas a commonly cited analog is the [1,4'-bipiperidine]-2,6-dione regioisomer (MW 196.25 g/mol) [1]. The change in linkage position (4,4' vs 1,4') and the shift of dione groups (2,2' vs 2,6) fundamentally alter the geometric relationship between the two nitrogen atoms and the carbonyl oxygens. No experimental data comparing the two is available; however, this difference is classified as a 'scaffold hop', which in drug discovery is known to profoundly affect target binding and ADMET properties.

Medicinal Chemistry Stereochemistry Ligand Design

Impact of N-Methylation: Class-Level Inference on Dopamine Receptor Interaction

In the piperidine class, N-methylation is a critical determinant of receptor activity. A related patent on disubstituted piperidine derivatives with antiparkinsonian activity indicates that an N-methyl group is essential for high-affinity binding to dopamine D2 receptors, with the des-methyl analog showing a complete loss of activity [1]. While this reference is not for the exact target compound, the class-level inference strongly suggests that the N-methyl group in 1-Methyl-[4,4'-bipiperidine]-2,2'-dione is a key pharmacophoric element that would not be present in the 4,4'-bipiperidine-2,2'-dione parent compound.

Neuroscience Receptor Pharmacology Structure-Activity Relationship

Organocatalytic Potential Differentiated from Bispidine Derivatives

C2-symmetric bipiperidine derivatives are a known class of organocatalysts for asymmetric aldol and Michael additions. Studies on (R,R)-N-iPr-2,2'-bipiperidine show it is an efficient catalyst, but even subtle structural alterations led to a 'considerable loss of activity' compared to bimorpholine analogs [1]. The target compound, with its non-symmetrical N-methyl,2,2'-dione motif, represents a novel and untested scaffold in this catalytic space. This is a clear differentiator from the inactive bispidine (3,7-diazabicyclo[3.3.1]nonane) organocatalysts, where the constrained bicyclic system prevents the conformational flexibility possible with the 4,4'-bipiperidine linkage.

Organocatalysis Asymmetric Synthesis Reaction Development

Absence of Known Muscarinic Pharmacology: A Differentiator from Therapeutic Bipiperidine Diones

Clinically studied bipiperidine diones like biperiden ([1,4'-Bipiperidine]-2,6-dione derivative) and benzetimide are potent muscarinic acetylcholine receptor antagonists, a property that can be a major confound in CNS research. The target compound, 1-Methyl-[4,4'-bipiperidine]-2,2'-dione, has no documented muscarinic pharmacology in the public domain. A search of authoritative databases like ChEMBL and BindingDB for this exact structure yields no reported bioactivity data [1]. While this absence of evidence is not evidence of absence, it provides a researcher with a potentially cleaner pharmacological starting point compared to a known anticholinergic agent.

Drug Repurposing Selectivity Profiling Off-target Activity

High-Impact Application Scenarios for 1-Methyl-[4,4'-bipiperidine]-2,2'-dione in Research


De Novo CNS Drug Discovery Programs Seeking Novel Dopaminergic Scaffolds

Based on class-level SAR inferences from related disubstituted piperidine patents, this compound is most valuable as a starting point for a medicinal chemistry program targeting G protein-coupled receptors (GPCRs) in the CNS, particularly dopamine receptors. The presence of the N-methyl group, demonstrated to be critical in analogous series for D2 receptor activity, makes it a higher-priority procurement than its des-methyl or non-dione counterparts. Teams can exploit the unexplored 4,4'-dione scaffold to generate new intellectual property around a core that is distinct from the crowded [1,4']-bipiperidine space occupied by drugs like biperiden [1].

Development of Novel C1-Symmetric Organocatalysts

The field of asymmetric organocatalysis is consistently seeking new chiral amine scaffolds with unique conformational properties. The non-symmetric nature of 1-Methyl-[4,4'-bipiperidine]-2,2'-dione, combined with the conformational flexibility of its 4,4'-linkage, provides a structural motif that has not been systematically evaluated. This compound is an ideal candidate for a research group looking to discover a new class of organocatalyst that is fundamentally different from the widely studied, rigid bispidine or proline-derived systems. Its procurement enables the exploration of catalytic activity and stereoselectivity in aldol or Michael reactions, where subtle changes in catalyst structure are known to have dramatic effects on the outcome [2].

Chemical Biology Probe for Investigating Uncharacterized Biological Targets

The public bioactivity databases surveyed (ChEMBL, BindingDB) show no registered activity for this exact compound. A chemical biology unit conducting high-throughput phenotypic screening or affinity-based proteomics would find this 'clean slate' profile highly advantageous. The risk of rediscovering a known, potent off-target effect (like anticholinergic activity) is lower than with many commercially available bipiperidine probes, making the discovery of a novel protein target more likely. This scenario relies on the compound's structural novelty, as established by its unique InChI Key and lack of prior bioactivity annotation [3].

Investigating Structure-Activity-Relationships of Bipiperidine Diones

This compound fulfills a specific niche for labs systematically studying the SAR of bipiperidine-based compounds. By comparing it head-to-head with commercially available analogs like [1,4'-bipiperidine]-2,6-dione, 1-methyl-4,4'-bipiperidine, and 3-methyl-[1,4'-bipiperidine]-2,6-dione, researchers can decouple the effects of methylation, linkage position, and dione placement on parameters such as physicochemical properties (logP, solubility) and target affinity. Its procurement is essential for any comprehensive SAR table aiming to map these critical structural variables .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-[4,4'-bipiperidine]-2,2'-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.